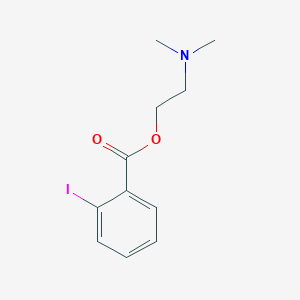
2-(Dimethylamino)ethyl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 2-iodobenzoate, also known as DMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Wirkmechanismus
2-(Dimethylamino)ethyl 2-iodobenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibitors, such as 2-(Dimethylamino)ethyl 2-iodobenzoate, have been studied for their potential as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl 2-iodobenzoate has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and prostate cancer. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, 2-(Dimethylamino)ethyl 2-iodobenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Dimethylamino)ethyl 2-iodobenzoate is its versatility in the synthesis of other compounds. It can be used as a building block in the synthesis of various compounds, including fluorescent probes and inhibitors of protein-protein interactions. However, one limitation of 2-(Dimethylamino)ethyl 2-iodobenzoate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of 2-(Dimethylamino)ethyl 2-iodobenzoate. One direction is the development of more potent and selective HDAC inhibitors for the treatment of cancer. Another direction is the synthesis of 2-(Dimethylamino)ethyl 2-iodobenzoate derivatives with improved properties, such as increased solubility and lower toxicity. 2-(Dimethylamino)ethyl 2-iodobenzoate can also be studied for its potential applications in materials science, such as the synthesis of new polymers and materials. Overall, 2-(Dimethylamino)ethyl 2-iodobenzoate is a versatile compound that has many potential applications in various fields and warrants further study.
Synthesemethoden
2-(Dimethylamino)ethyl 2-iodobenzoate can be synthesized using various methods, including the reaction of 2-iodobenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling reagent. Another method involves the reaction of 2-iodobenzoic acid with N,N-dimethylethylenediamine and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. 2-(Dimethylamino)ethyl 2-iodobenzoate can also be synthesized through the reaction of 2-iodobenzoic acid with N,N-dimethylethylenediamine and 1,3-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 2-iodobenzoate has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. It has been used as a building block in the synthesis of other compounds, such as fluorescent probes and inhibitors of protein-protein interactions. 2-(Dimethylamino)ethyl 2-iodobenzoate has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C11H14INO2 |
|---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-iodobenzoate |
InChI |
InChI=1S/C11H14INO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
YHZWKKZCILOKDZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1I |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)










